No public head-to-head potency comparison available for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide vs. structural analogs
A search of BindingDB, ChEMBL, PubMed, and the USPTO patent database did not yield any quantitative IC50, Ki, or EC50 measurements for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide. Related compounds in the isoxazole-5-carboxamide series, such as those disclosed in US11124489B2, show EPAC1 inhibitory activity with IC50 values ranging from 2.40E+3 nM to 2.44E+4 nM across different substitution patterns [1]. However, the target compound itself is not represented in these data sets, so no direct potency comparison can be made. The absence of quantitative data for the target compound precludes any differential claim at this time.
| Evidence Dimension | EPAC1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | US11124489B2 isoxazole compounds: IC50 2.40E+3 – 2.44E+4 nM (various substitutions) |
| Quantified Difference | Not calculable |
| Conditions | EPAC1 in vitro enzymatic assay (BindingDB assay description) |
Why This Matters
Without target engagement data, the compound cannot be prioritized over any analog for EPAC1-related research applications.
- [1] BindingDB. BDBM517667, BDBM517682, BDBM517700. US11124489 isoxazole compound entries. Accessed 2026-05-09. View Source
